1H-Indazole-5-boronic acid

Descripción general

Descripción

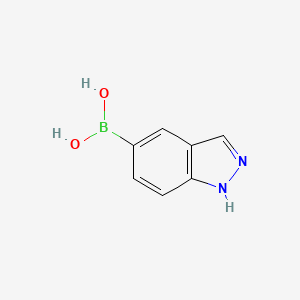

1H-Indazole-5-boronic acid is a chemical compound with the empirical formula C7H7BN2O2 . It is a derivative of indazole, a heterocyclic compound that is important in drug molecules . This compound is also known by other names such as 1H-Indazol-5-yl-5-boronic acid and Indazole-5-boronic acid .

Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been achieved from o-aminobenzoximes by selectively activating the oxime in the presence of the amino group . The reaction occurs with a variety of substituted o-aminobenzoximes using a slight excess of methanesulfonyl chloride and triethylamine at 0−23 °C and is amenable to scale-up . Another method involves the selective electrochemical synthesis of 1H-indazoles .

Molecular Structure Analysis

The molecular weight of this compound is 161.96 g/mol . It contains a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound usually contains two tautomeric forms: 1H-indazole and 2H-indazole, with 1H-indazole being the predominant tautomer .

Chemical Reactions Analysis

Indazole derivatives, including this compound, bear a variety of functional groups and display versatile biological activities . They have been used in the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors and in the synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer .

Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 175-180°C and should be stored at a temperature of 2-8°C . The compound has three hydrogen bond donors and three hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Molecular Structure and Resonance States

- Molecular Structure Analysis : 1H-Indazole-5-boronic acid exhibits unique resonance states under varying temperatures, as investigated using nuclear magnetic resonance (NMR) spectroscopy. This property affects its molecular symmetry and hydrogen atom movement within the molecule (Dikmen, 2018).

Synthesis and Medicinal Chemistry

- Synthesis of Derivatives : A series of derivatives of this compound have been synthesized for AKT kinase inhibition activity, indicating potential applications in medicinal chemistry (Gogireddy et al., 2014).

- Crystal Structure and Vibrational Spectra : The crystal structure and vibrational properties of 4-Methyl-1H-Indazole-5-Boronic Acid, a derivative, were studied, providing insights into its molecular behavior (Dikmen, 2017).

- Regioselective Synthesis : Research on the regioselective synthesis of 1H-indazoles demonstrates the versatility ofthis compound in producing specific molecular structures, which is significant for drug development (Dandu et al., 2007).

Ligand Chemistry and Coordination Polymers

- Hydrotris(indazolyl)borates Synthesis : The creation of hydrotris(indazolyl)borates, which involve indazole-boronic acid derivatives, showcases the utility of these compounds in ligand chemistry, essential for forming coordination complexes (Rheingold et al., 1997).

- Sorption Studies : A Cu(II) coordination polymer featuring 1H-indazole-5-carboxylic acid exhibits selective and hysteretic sorption of CO2, indicating potential applications in gas storage and separation technologies (Hawes et al., 2012).

Therapeutic Applications

- Synthesis of N1-Substituted 1H-Indazoles : The DBU-catalyzed aza-Michael reaction of indazole with enones, yielding N1-substituted 1H-indazoles, is an efficient method to produce compounds significant in pharmaceutical research (Yang et al., 2016).

Mecanismo De Acción

Target of Action

1H-Indazole-5-boronic acid is a reactant used in the preparation of various compounds with potential therapeutic applications . .

Biochemical Pathways

This compound is used as a reactant in the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors, pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer, novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase, and preparation of diazabicycloheptanes as α7 neurinal nicotinic receptor affectors . .

Result of Action

As a reactant in the synthesis of various compounds, its effects would likely depend on the properties of the resulting compound .

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c .

Safety and Hazards

1H-Indazole-5-boronic acid is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

Direcciones Futuras

While specific future directions for 1H-Indazole-5-boronic acid are not mentioned in the sources, indazole derivatives in general have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs .

Relevant Papers

Several papers have been published on the topic of indazole derivatives, including this compound. These papers discuss the synthesis and biological perspectives of indazole-containing derivatives , a practical, metal-free synthesis of 1H-indazoles , and the selective electrochemical synthesis of 1H-indazoles .

Análisis Bioquímico

Biochemical Properties

1H-Indazole-5-boronic acid plays a crucial role in biochemical reactions, particularly as a reactant in the synthesis of kinase inhibitors and other therapeutic agents. It interacts with enzymes such as Tpl2 kinase and mTOR, which are involved in inflammatory responses and cancer progression . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, facilitating its interaction with various biomolecules.

Cellular Effects

This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It affects the activity of enzymes like farnesyl pyrophosphate synthase and α7 neuronal nicotinic receptors, which play roles in cellular signaling and metabolic processes . These interactions can lead to changes in cell proliferation, differentiation, and apoptosis, making the compound a valuable tool in cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, altering their catalytic activity. For example, its interaction with Tpl2 kinase and mTOR can inhibit their activity, leading to reduced inflammation and cancer cell growth . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that its effects on cellular function can persist, with potential implications for chronic treatments and sustained therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances . These findings highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes like farnesyl pyrophosphate synthase, which is involved in the biosynthesis of isoprenoids and other essential metabolites . These interactions can affect cellular energy production, lipid metabolism, and other critical biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments, influencing its bioavailability and therapeutic efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect metabolic pathways and enzyme activity . These localization patterns are crucial for understanding the compound’s mode of action and optimizing its use in research and therapy.

Propiedades

IUPAC Name |

1H-indazol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-5(3-6)4-9-10-7/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVPGJWAMIADSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590551 | |

| Record name | 1H-Indazol-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338454-14-1 | |

| Record name | 1H-Indazol-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1H-Indazole-5-boronic acid revealed by recent research?

A: Recent studies utilizing experimental and computational methods have provided valuable insights into the structure of this compound. [, ]

- Crystal Structure: A study published by [] elucidated the crystal structure of this compound, revealing its three-dimensional arrangement and intermolecular interactions.

- Vibrational Spectra: The same study [] also investigated the vibrational spectra of the compound using both experimental techniques and Density Functional Theory (DFT) simulations, allowing for the assignment of specific vibrational modes to molecular motions. This information is crucial for understanding the compound's behavior in different chemical environments.

- NMR Spectral Assignments and GIAO Calculations: Another study [] focused on the Nuclear Magnetic Resonance (NMR) spectral assignments of this compound. The researchers utilized Gauge-Including Atomic Orbital (GIAO) calculations to support their experimental findings, providing a comprehensive understanding of the compound's electronic structure.

Q2: How can computational chemistry contribute to further research on this compound?

A: Computational chemistry offers valuable tools for exploring the properties and potential applications of this compound: [, ]

- Molecular Resonance States: The study utilizing GIAO calculations [] also explored the molecular resonance states of this compound, which can influence its reactivity and interactions with other molecules.

- DFT Simulations: The application of DFT simulations in studying the vibrational spectra [] demonstrates the power of computational methods in predicting and interpreting experimental data. This approach can be further employed to investigate other properties, such as reactivity, stability, and interactions with potential targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B1318637.png)